

UFP-101 TFA Peptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UFP-101 TFA

Cat. No.: B15619808

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Abstract

UFP-101 trifluoroacetate (TFA) is a potent and highly selective peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes including pain, mood, and addiction. This document provides an in-depth technical overview of the physicochemical properties of **UFP-101 TFA**, detailed experimental protocols for its characterization, and a summary of its mechanism of action through the NOP receptor signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

Physicochemical Properties

UFP-101 is a synthetic peptide analog of N/OFQ, engineered with specific amino acid substitutions to confer high affinity and selectivity for the NOP receptor. It is typically supplied as a trifluoroacetate salt, a common counter-ion for purified peptides.

General Properties

Property	Value	Reference
Appearance	White lyophilized solid	Commercial Supplier Data
Purity	≥95% to >98% (by HPLC)	[Commercial Supplier Data]
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.	[Commercial Supplier Data]

Chemical and Physical Data

Parameter	Value	Reference
Molecular Formula	C ₈₂ H ₁₃₈ N ₃₂ O ₂₁	[1]
Molecular Weight	1908.19 g/mol	[1]
Amino Acid Sequence	[Nphe ¹ , Arg ¹⁴ , Lys ¹⁵]N/OFQ-NH ₂	[2]
Solubility	Soluble in water (to 1 mg/ml). For higher concentrations or hydrophobic peptides, small amounts of organic solvents like DMSO or DMF can be used, followed by dilution in aqueous buffer.	[General Peptide Solubility Guidelines]
Stability	Lyophilized UFP-101 is stable at -20°C. In solution, stability is pH-dependent, with greater stability in acidic to neutral solutions. Avoid pH > 8 to minimize degradation pathways such as deamidation and oxidation.	[General Peptide Stability Information]

Biological Activity and Mechanism of Action

UFP-101 acts as a competitive antagonist at the NOP receptor. Its binding to the receptor prevents the downstream signaling cascade typically initiated by the endogenous ligand N/OFQ.

Binding Affinity and Selectivity

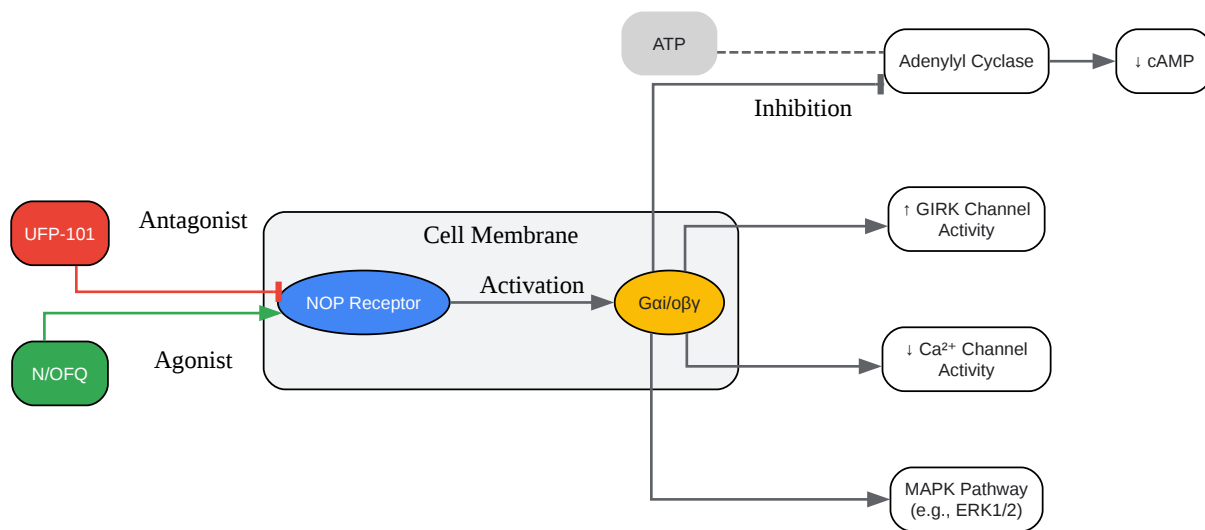
UFP-101 exhibits high affinity for the human NOP receptor with a pKi of approximately 10.24. [3] It displays over 3000-fold selectivity for the NOP receptor over classical opioid receptors (μ , δ , and κ). [3]

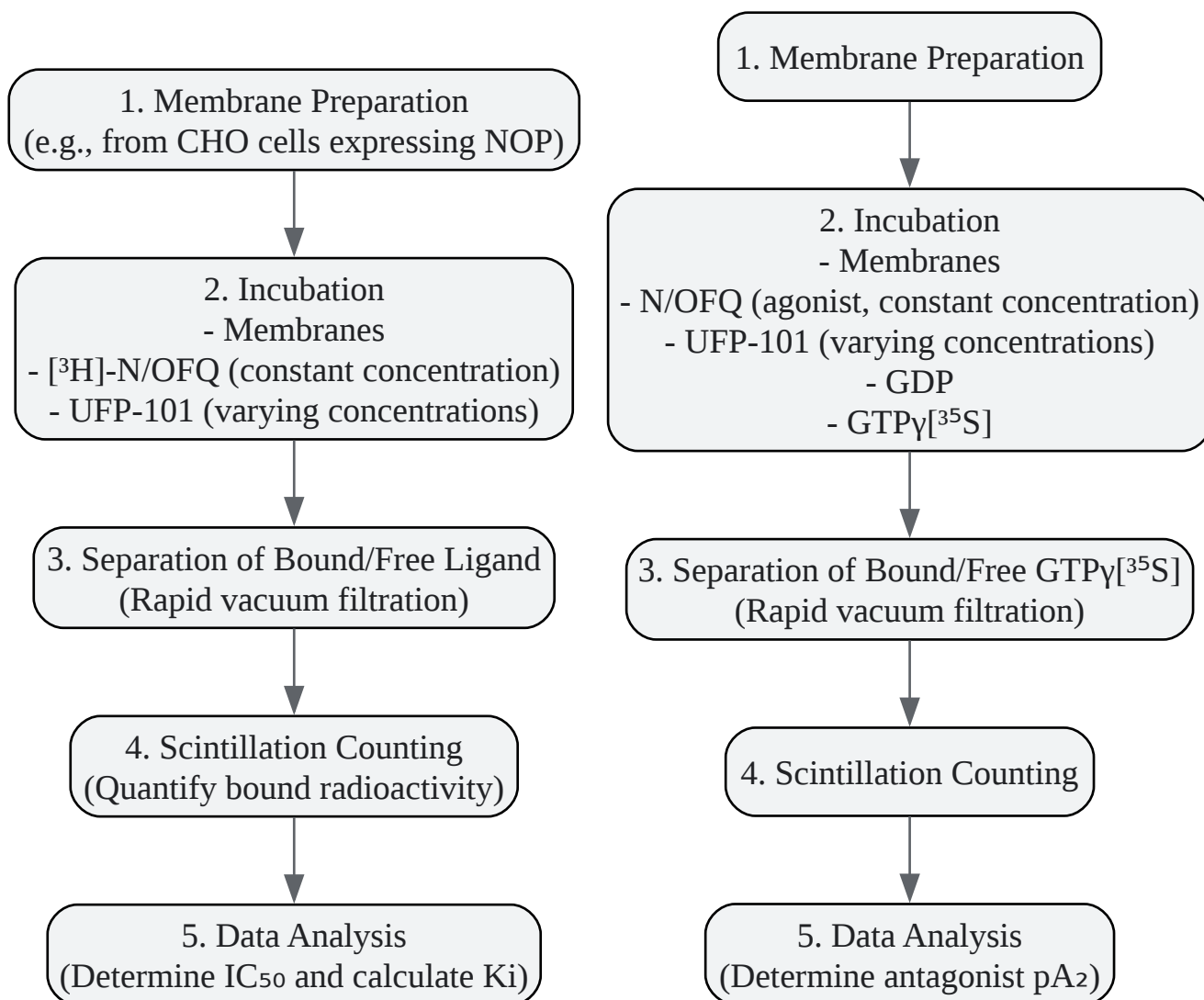
Receptor	Binding Affinity (pKi)
NOP	10.24
μ -opioid	> 3000-fold lower
δ -opioid	> 3000-fold lower
κ -opioid	> 3000-fold lower

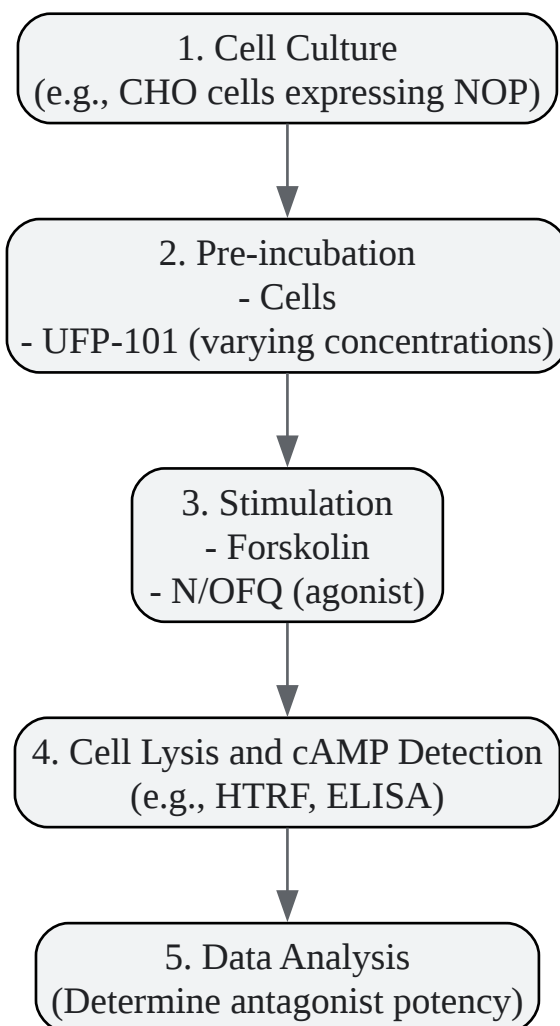
Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins ($G_{ai/o}$). Antagonism by UFP-101 blocks the following N/OFQ-induced signaling events:

- **Inhibition of Adenylyl Cyclase:** Prevents the $G_{ai/o}$ -mediated inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cyclic AMP (cAMP) levels. [4]
- **Modulation of Ion Channels:** Blocks the N/OFQ-induced activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. [1]
- **MAPK Pathway:** The NOP receptor can also signal through mitogen-activated protein kinase (MAPK) pathways. UFP-101 can be used to investigate the role of NOP receptor activation in these cascades. [5]







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